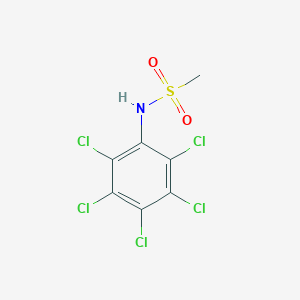

N-(perchlorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3,4,5,6-pentachlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUHDUOPWHXQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Perchlorophenyl Methanesulfonamide

Direct Synthetic Routes to N-(perchlorophenyl)methanesulfonamide

The direct synthesis of N-(perchlorophenyl)methanesulfonamide can be approached through several key pathways, primarily focusing on the formation of the sulfonamide bond or the construction of the perchlorinated aromatic ring.

Condensation Reactions and Amidation Approaches

The most straightforward and conventional method for the synthesis of N-(perchlorophenyl)methanesulfonamide is the condensation reaction between pentachloroaniline (B41903) and methanesulfonyl chloride. google.com This reaction falls under the general class of amidation or sulfonylation of amines.

In this approach, the lone pair of electrons on the nitrogen atom of pentachloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride, which is typically scavenged by a base to drive the reaction to completion.

Reaction Scheme: C₆Cl₅NH₂ + CH₃SO₂Cl → C₆Cl₅NHSO₂CH₃ + HCl

Commonly used bases for this type of reaction include pyridine, triethylamine, or an excess of the starting aniline (B41778). The reaction is typically carried out in an inert solvent to facilitate the reaction and control the temperature. The high degree of chlorination on the aniline ring reduces its nucleophilicity, potentially requiring more forcing reaction conditions compared to the sulfonylation of non-halogenated anilines. semanticscholar.org

Table 1: Reagents and Conditions for the Synthesis of N-(perchlorophenyl)methanesulfonamide via Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Pentachloroaniline | Methanesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane, Toluene, or Tetrahydrofuran | Room temperature to reflux |

Halogenation Strategies for Aryl Ring Functionalization

An alternative synthetic strategy involves the direct halogenation of a pre-existing N-phenylmethanesulfonamide. This approach starts with a non-chlorinated or partially chlorinated aromatic ring and introduces the chlorine atoms in a subsequent step. The exhaustive chlorination of N-phenylmethanesulfonamide would lead to the desired N-(perchlorophenyl)methanesulfonamide.

The methanesulfonamide (B31651) group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, under forcing conditions with a suitable chlorinating agent and catalyst, complete chlorination of the aromatic ring can be achieved. Reagents such as chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride are commonly employed for such exhaustive chlorinations of aromatic compounds. google.com The reaction of chlorine with amides can lead to the formation of N-chloramides. nih.gov

Reaction Scheme: C₆H₅NHSO₂CH₃ + 5Cl₂ --(Catalyst)--> C₆Cl₅NHSO₂CH₃ + 5HCl

The reaction conditions need to be carefully controlled to achieve perchlorination without significant side reactions. The deactivating nature of the sulfonamide group and the increasing deactivation with each added chlorine atom make the final chlorination steps progressively more difficult.

Alternative Synthetic Pathways for Perchlorinated Phenyl Derivatives

Alternative pathways to N-(perchlorophenyl)methanesulfonamide can be envisioned through the synthesis of a perchlorinated precursor that is subsequently converted to the target molecule. One such precursor is pentachloroaniline.

Pentachloroaniline can be synthesized through several routes:

From Hexachlorobenzene (B1673134): Pentachloroaniline can be prepared by the reaction of hexachlorobenzene with ammonia (B1221849) at elevated temperatures and pressures. smolecule.comgoogle.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia displaces one of the chlorine atoms on the hexachlorobenzene ring.

From Pentachloronitrobenzene: Another common method is the reduction of pentachloronitrobenzene. wikipedia.orgnih.gov This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid in ethanol. wikipedia.org

Once pentachloroaniline is obtained, it can be reacted with methanesulfonyl chloride as described in section 2.1.1 to yield N-(perchlorophenyl)methanesulfonamide.

Table 2: Comparison of Synthetic Routes to Pentachloroaniline

| Starting Material | Reagents | Key Transformation |

| Hexachlorobenzene | Ammonia | Nucleophilic Aromatic Substitution |

| Pentachloronitrobenzene | Sn/HCl, Ethanol | Reduction of Nitro Group |

Functionalization and Derivatization Strategies for N-(perchlorophenyl)methanesulfonamide

The chemical reactivity of N-(perchlorophenyl)methanesulfonamide is largely dictated by the two main components of the molecule: the highly deactivated perchlorophenyl ring and the sulfonamide nitrogen center.

Electrophilic Aromatic Substitution on the Perchlorophenyl Moiety

The perchlorophenyl ring in N-(perchlorophenyl)methanesulfonamide is extremely deactivated towards electrophilic aromatic substitution. libretexts.org The five chlorine atoms and the methanesulfonamido group are all electron-withdrawing, which significantly reduces the electron density of the aromatic ring, making it a very poor nucleophile. libretexts.orgminia.edu.eg

As a result, further electrophilic substitution on the perchlorophenyl ring is highly unlikely to occur under standard electrophilic aromatic substitution conditions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to proceed on this heavily deactivated ring system. Any attempt to force such reactions would likely require extremely harsh conditions that could lead to the degradation of the molecule.

Transformations Involving the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide group in N-(perchlorophenyl)methanesulfonamide retains a lone pair of electrons and an acidic proton, making it a site for further functionalization. The acidity of the N-H proton is enhanced by the strong electron-withdrawing effect of both the perchlorophenyl and the methanesulfonyl groups.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents in the presence of a base. organic-chemistry.orgrsc.orgnih.govionike.com The reaction involves the deprotonation of the sulfonamide nitrogen to form an anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or another suitable electrophile.

Reaction Scheme: C₆Cl₅NHSO₂CH₃ + R-X + Base → C₆Cl₅N(R)SO₂CH₃ + Base·HX

A variety of bases and alkylating agents can be employed, and the reaction conditions can be tailored to the specific substrate. Catalytic methods for N-alkylation of sulfonamides using alcohols have also been developed, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.orgionike.com

Table 3: Examples of N-Alkylation Methods for Sulfonamides

| Alkylating Agent | Catalyst/Base | General Applicability |

| Alkyl Halides | K₂CO₃, Cs₂CO₃ | Broad scope for primary and secondary halides |

| Alcohols | Manganese or Iridium catalysts | "Borrowing Hydrogen" methodology |

| Alcohols | Triphenylphosphine/Carbon tetrachloride | One-pot procedure |

These transformations at the sulfonamide nitrogen provide a valuable handle for modifying the properties of N-(perchlorophenyl)methanesulfonamide and for the synthesis of more complex derivatives.

Modifications of the Methyl Sulfonyl Group

The methyl sulfonyl group in N-(perchlorophenyl)methanesulfonamide, while generally stable, can undergo certain chemical transformations, allowing for the synthesis of derivatives with modified properties. These modifications typically target the methyl group or the sulfonamide linkage itself.

One common modification involves the deprotonation of the methyl group using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then react with various electrophiles. For instance, reaction with aldehydes or ketones can introduce a β-hydroxyalkyl substituent. Subsequent dehydration of this alcohol can yield a vinylsulfonamide.

Another avenue for modification is the cleavage of the N-S bond. While challenging due to the stability of the sulfonamide linkage, certain reductive conditions can achieve this. For example, treatment with strong reducing agents like lithium aluminum hydride can lead to the cleavage of the sulfonamide, yielding pentachloroaniline and methanesulfinic acid.

Furthermore, the sulfonamide nitrogen can, under specific conditions, be alkylated or acylated. However, the presence of the strongly electron-withdrawing perchlorophenyl group significantly reduces the nucleophilicity of the nitrogen atom, making these reactions more challenging compared to less substituted analogs.

Table 1: Illustrative Reactions for Modification of the Methyl Sulfonyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| N-(perchlorophenyl)methanesulfonamide | 1. n-BuLi2. RCHO | N-(perchlorophenyl)-1-hydroxy-ethanesulfonamide | α-carbon functionalization |

| N-(perchlorophenyl)methanesulfonamide | LiAlH₄ | Pentachloroaniline | N-S bond cleavage |

Chemo- and Regioselectivity in Synthetic Reactions of N-(perchlorophenyl)methanesulfonamide

The synthetic reactions involving N-(perchlorophenyl)methanesulfonamide are governed by the electronic and steric properties of the molecule, which dictate the chemo- and regioselectivity of the transformations. The perchlorophenyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of the entire molecule.

In reactions involving the aromatic ring, the strong deactivating effect of the five chlorine atoms and the methanesulfonamide group makes electrophilic aromatic substitution exceedingly difficult. Any potential substitution would be directed by the existing substituents, though forcing conditions would be required.

Conversely, the electron-deficient nature of the perchlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). A nucleophile can replace one of the chlorine atoms, typically at the para position due to a combination of electronic and steric factors. The regioselectivity of this substitution can be influenced by the nature of the nucleophile and the reaction conditions. For example, harder nucleophiles may favor attack at different positions compared to softer nucleophiles.

In reactions targeting the sulfonamide moiety, chemoselectivity is a key consideration. For instance, when attempting to modify the methyl sulfonyl group via deprotonation, the choice of base is critical to avoid competing reactions, such as nucleophilic attack on the aromatic ring. Similarly, when performing reactions on other functional groups that might be present in a more complex derivative of N-(perchlorophenyl)methanesulfonamide, the robust nature of the sulfonamide group can often be exploited as a protecting group.

Table 2: Chemo- and Regioselectivity in SNAr Reactions

| Substrate | Nucleophile | Predominant Product | Comments |

| N-(perchlorophenyl)methanesulfonamide | NaOCH₃ | N-(2,3,5,6-tetrachloro-4-methoxyphenyl)methanesulfonamide | Para-substitution is generally favored. |

| N-(perchlorophenyl)methanesulfonamide | NaSH | N-(2,3,5,6-tetrachloro-4-mercaptophenyl)methanesulfonamide | The regioselectivity can be solvent-dependent. |

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact and enhance safety. rsc.org For the synthesis of N-(perchlorophenyl)methanesulfonamide, several green chemistry approaches can be considered.

One key aspect is the choice of solvent. Traditional syntheses of sulfonamides often employ volatile organic compounds (VOCs). Green alternatives include the use of water, supercritical fluids like CO₂, or ionic liquids. totalpharmaceuticaltopics.com For instance, the reaction of pentachloroaniline with methanesulfonyl chloride could potentially be carried out in an aqueous medium using a phase-transfer catalyst to facilitate the reaction between the water-insoluble starting materials.

Atom economy is another important consideration. The classical synthesis of sulfonamides from sulfonyl chlorides and amines generates stoichiometric amounts of hydrochloride waste. Methodologies that improve atom economy are therefore desirable. For example, catalytic methods for the formation of the N-S bond that avoid the use of sulfonyl chlorides would represent a significant improvement.

Energy efficiency is also a focus of green chemistry. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. orientjchem.org

Finally, the use of safer reagents is a cornerstone of green chemistry. The development of synthetic routes that avoid hazardous reagents, such as highly reactive and corrosive sulfonyl chlorides, is a key goal. This might involve the use of in-situ generated reactive intermediates or the development of entirely new synthetic pathways.

Table 3: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Safer Solvents | Chlorinated solvents (e.g., DCM) | Water, Supercritical CO₂ |

| Atom Economy | Use of sulfonyl chloride (HCl byproduct) | Catalytic N-S bond formation |

| Energy Efficiency | Conventional heating | Microwave or ultrasonic irradiation |

| Waste Reduction | Generation of inorganic salts | Recyclable catalysts and solvents |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N Perchlorophenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular framework.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy focuses on the hydrogen nuclei within a molecule. In N-(perchlorophenyl)methanesulfonamide, the protons are located on the methanesulfonyl group (-SO₂CH₃) and the sulfonamide nitrogen (-NH-). The pentachlorophenyl ring, being fully substituted with chlorine atoms, does not possess any protons.

Methanesulfonyl Protons (-CH₃): The three equivalent protons of the methyl group are expected to produce a single, sharp signal (a singlet) in the ¹H NMR spectrum. The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) causes significant deshielding of these protons. This deshielding effect shifts their resonance to a higher frequency (downfield). For comparison, in the parent methanesulfonamide (B31651), the methyl protons appear around 2.9 ppm when measured in DMSO-d₆. chemicalbook.com The presence of the highly electronegative pentachlorophenyl group attached to the nitrogen is anticipated to further enhance this downfield shift.

Sulfonamide Proton (-NH-): The single proton attached to the nitrogen atom is also expected to appear as a singlet, though its chemical shift can be highly variable. The position of the NH signal is sensitive to factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Generally, sulfonamide NH protons are found at lower fields, often appearing as a broad signal. In related N-(substituted phenyl)-methanesulfonamides, this proton signal is observed in a wide range, often above 7.0 ppm. znaturforsch.com

Table 1: Predicted ¹H NMR Chemical Shifts for N-(perchlorophenyl)methanesulfonamide

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CH₃ | > 2.9 | Singlet | Deshielded by adjacent -SO₂ group and pentachlorophenyl ring. |

| -NH- | > 7.0 (variable) | Singlet (often broad) | Acidic proton, subject to hydrogen bonding and deshielding effects. |

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For N-(perchlorophenyl)methanesulfonamide, signals corresponding to the methyl carbon and the six carbons of the pentachlorophenyl ring are expected.

Methanesulfonyl Carbon (-CH₃): This carbon will appear as a single peak at a chemical shift influenced by the attached sulfonyl group. In related N-(aryl)methanesulfonamides, this carbon typically resonates in the 38-40 ppm range. rsc.org

Pentachlorophenyl Carbons (-C₆Cl₅): The aromatic region of the spectrum would be characterized by signals from the six carbons of the pentachlorophenyl ring. Due to the substitution pattern, these carbons are not equivalent. One carbon is directly attached to the sulfonamide nitrogen (ipso-carbon, C-N), while the other five are bonded to chlorine atoms (C-Cl). The C-N carbon is expected to resonate at a distinct chemical shift compared to the C-Cl carbons. The five C-Cl carbons may show slightly different chemical shifts depending on their position relative to the sulfonamide group, although the differences might be subtle. The direct attachment of electronegative chlorine atoms generally shifts carbon resonances downfield.

Table 2: Predicted ¹³C NMR Resonances for N-(perchlorophenyl)methanesulfonamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | 38 - 42 | Aliphatic carbon attached to the electron-withdrawing SO₂ group. |

| C-N (ipso) | 130 - 140 | Aromatic carbon attached to nitrogen, deshielded. |

| C-Cl | 125 - 135 | Aromatic carbons attached to chlorine, deshielded. |

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N, ¹⁹F, ³¹P NMR)

While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other isotopes. For N-(perchlorophenyl)methanesulfonamide, ¹⁵N NMR could provide valuable information, whereas ¹⁹F and ³¹P NMR are not applicable as the molecule lacks fluorine and phosphorus atoms.

Nitrogen-15 (¹⁵N) NMR: This technique directly probes the nitrogen nucleus of the sulfonamide group. Although ¹⁵N has low natural abundance and sensitivity, ¹⁵N NMR spectroscopy can reveal detailed information about the electronic environment around the nitrogen atom. The chemical shift would be indicative of the hybridization and the electron density at the nitrogen, providing insight into the nature of the S-N bond and the influence of the pentachlorophenyl and methanesulfonyl substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these methods excellent for functional group identification. nih.govmdpi.com

For N-(perchlorophenyl)methanesulfonamide, the key vibrational modes include the stretching and bending of the N-H, S=O, S-N, C-Cl, and aromatic C=C bonds. Studies on a series of N-(substituted phenyl)-methanesulfonamides have established characteristic absorption ranges for the sulfonamide core. znaturforsch.comresearchgate.netresearchgate.net

N-H Stretch: A characteristic stretching vibration for the sulfonamide N-H bond is expected in the range of 3230-3300 cm⁻¹. znaturforsch.comresearchgate.net

S=O Stretches: The sulfonyl group exhibits two distinct stretching vibrations: an asymmetric stretch at a higher frequency (typically 1317-1331 cm⁻¹) and a symmetric stretch at a lower frequency (1139-1157 cm⁻¹). znaturforsch.comresearchgate.net These are typically strong and sharp absorptions in the IR spectrum.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 833-926 cm⁻¹ region. znaturforsch.comresearchgate.net

Aromatic and C-Cl Vibrations: The pentachlorophenyl ring will give rise to C=C stretching vibrations within the aromatic region (approx. 1400-1600 cm⁻¹) and strong C-Cl stretching vibrations, typically found in the fingerprint region below 1100 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for N-(perchlorophenyl)methanesulfonamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond/Functional Group |

| N-H Stretch | 3230 - 3300 | -NH- |

| C-H Stretch (methyl) | 2900 - 3000 | -CH₃ |

| Asymmetric SO₂ Stretch | 1317 - 1331 | -SO₂- |

| Symmetric SO₂ Stretch | 1139 - 1157 | -SO₂- |

| S-N Stretch | 833 - 926 | >S-N< |

| C-Cl Stretch | < 1100 | Ar-Cl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.orgyoutube.com

The calculated molecular weight of N-(perchlorophenyl)methanesulfonamide (C₇H₄Cl₅NO₂S) is approximately 343.4 g/mol .

Molecular Ion Peak (M⁺): In an MS experiment, the molecular ion peak would be observed. A key feature would be its complex isotopic pattern arising from the presence of five chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which will result in a characteristic cluster of peaks (M⁺, M+2, M+4, etc.) whose relative intensities can confirm the presence of five chlorine atoms.

Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds. For sulfonamides, common fragmentation pathways include: nih.govresearchgate.net

Loss of SO₂: A common fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 amu), resulting in a significant fragment ion.

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can cleave, leading to fragments corresponding to the methanesulfonyl portion ([CH₃SO₂]⁺) and the pentachloroaniline (B41903) portion ([C₆Cl₅NH]⁺) or related ions.

Cleavage of the C-S Bond: The bond between the methyl group and the sulfur atom can also break.

Fragmentation of the Aromatic Ring: The pentachlorophenyl ring can undergo fragmentation, typically through the sequential loss of chlorine atoms or HCl.

Table 4: Potential Mass Spectrometry Fragments for N-(perchlorophenyl)methanesulfonamide

| Fragment Ion | Proposed Origin |

| [C₇H₄Cl₅NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| [C₇H₄Cl₅N]⁺˙ | Loss of SO₂ from M⁺˙ |

| [C₆Cl₅NH]⁺ | Cleavage of the S-N bond |

| [CH₃SO₂]⁺ | Cleavage of the S-N bond |

| [C₆Cl₅]⁺ | Loss of Cl atoms from the ring |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure for N-(perchlorophenyl)methanesulfonamide is not described in the provided search results, analysis of related structures, such as N-(2,5-dichlorophenyl)methanesulfonamide, allows for an educated prediction of its solid-state features. nih.gov

Molecular Geometry: The analysis would confirm the geometry around the sulfur atom, which is expected to be tetrahedral. It would also reveal the planarity of the pentachlorophenyl ring and the torsion angles defining the orientation of the sulfonamide group relative to the aromatic ring.

Intermolecular Interactions: A key feature in the crystal packing of sulfonamides is hydrogen bonding. The acidic N-H proton can act as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group can act as acceptors. nih.gov This typically leads to the formation of chains or more complex networks of molecules in the crystal lattice, which dictates the material's bulk properties. The chlorine atoms on the phenyl ring could also participate in weaker halogen bonding interactions.

Table 5: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Feature | Significance |

| S=O Bond Length | ~1.43 Å | Confirms double bond character. |

| S-N Bond Length | ~1.63 Å | Characterizes the sulfonamide linkage. |

| S-C Bond Length | ~1.76 Å | Standard single bond length. |

| N-H···O Hydrogen Bonds | Present | Governs crystal packing and supramolecular structure. |

| Molecular Conformation | Defined by torsion angles | Reveals the 3D shape of the molecule in the solid state. |

Conformational Analysis and Intermolecular Interactions in Crystalline State

The conformation of N-(perchlorophenyl)methanesulfonamide in the solid state would be determined primarily by the spatial arrangement around the sulfonamide N-S bond and the orientation of the methanesulfonyl and perchlorophenyl groups. Conformational analysis, typically performed using single-crystal X-ray diffraction, would reveal key structural parameters.

The central S-N bond would be expected to have significant partial double-bond character, restricting free rotation. The geometry around the sulfur atom would be approximately tetrahedral, while the nitrogen atom would likely adopt a trigonal planar or shallow trigonal pyramidal geometry. The orientation of the perchlorophenyl ring relative to the S-N bond is a critical conformational feature. The significant steric bulk and electron-withdrawing nature of the five chlorine atoms on the phenyl ring would heavily influence the preferred torsion angles (C-S-N-C). These steric hindrances would likely force the phenyl ring into a twisted orientation relative to the rest of the molecule to minimize intramolecular repulsive forces.

Intermolecular interactions are the dominant forces dictating how molecules arrange themselves in a crystal lattice. nih.gov For N-(perchlorophenyl)methanesulfonamide, these interactions would be complex. While typical sulfonamides engage in strong hydrogen bonding, the N-H bond in this molecule is expected to be highly acidic due to the powerful electron-withdrawing effects of both the methanesulfonyl and perchlorophenyl groups. However, the perchlorophenyl ring lacks any strong hydrogen bond acceptors. The primary intermolecular forces would likely be dominated by:

Halogen bonding: Interactions between the chlorine atoms of one molecule and electronegative atoms (like the sulfonyl oxygens) of a neighboring molecule.

Van der Waals forces: Dispersion forces would be significant due to the large, polarizable electron clouds of the chlorine atoms.

Dipole-dipole interactions: Arising from the polar sulfonamide group.

Table 1: Expected Key Parameters from Conformational Analysis

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| S-N Bond Length | Shorter than a typical S-N single bond | Indicates partial double bond character |

| C-S-N-C Torsion Angle | Significantly twisted from 0° or 180° | Minimization of steric hindrance from the perchlorophenyl group |

| N-H···O Interactions | Weak or absent | Lack of strong acceptors on the perchlorophenyl ring; steric shielding |

Hydrogen Bonding Networks and Crystal Packing Motifs

In typical sulfonamides, the N-H group acts as a hydrogen bond donor, and the sulfonyl oxygens act as acceptors, often leading to the formation of well-defined chains or dimers. nih.gov For instance, a common motif is the catemeric chain where molecules are linked head-to-tail via N-H···O=S hydrogen bonds. nih.gov

However, in N-(perchlorophenyl)methanesulfonamide, the formation of conventional, strong N-H···O hydrogen bonding networks is expected to be sterically hindered and electronically disfavored. The bulky perchlorophenyl group would likely prevent the close approach required for optimal hydrogen bond formation with the sulfonyl oxygens of neighboring molecules.

The crystal packing would likely be dictated by a combination of weak C-H···O interactions from the methyl group and, more significantly, by halogen-halogen (Cl···Cl) and halogen-oxygen (Cl···O) interactions. These interactions, while weaker than classical hydrogen bonds, can collectively provide the lattice energy necessary for crystallization. The resulting packing motif would likely be a dense, tightly packed structure to maximize favorable van der Waals contacts and minimize empty space, a common feature for perhalogenated compounds. Analysis of the crystal structure would focus on identifying repeating supramolecular synthons, which in this case would be based on halogen bonds rather than hydrogen bonds.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum of N-(perchlorophenyl)methanesulfonamide would be expected to show absorptions characteristic of the pentachlorophenyl chromophore.

The primary electronic transitions in organic molecules like this are typically π → π* and n → π*. researchgate.net

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and are typically high-intensity absorptions. The pentachlorophenyl ring would give rise to one or more strong π → π* bands, likely in the 200-300 nm region.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., on the sulfonyl oxygens) to a π* antibonding orbital of the aromatic ring. These transitions are "forbidden" by symmetry rules and are therefore of much lower intensity than π → π* transitions.

The presence of the electron-withdrawing chlorine atoms and the methanesulfonamide group would influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The strong -I and -R effects of the chlorine atoms would likely cause a bathochromic (red) shift of the π → π* bands relative to benzene. The choice of solvent can also influence the λmax values; polar solvents often cause a hypsochromic (blue) shift in n → π* transitions.

Table 2: Predicted UV-Vis Absorption Data for N-(perchlorophenyl)methanesulfonamide

| Transition Type | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol-1 cm-1) | Associated Moiety |

|---|---|---|---|

| π → π* | 210 - 240 | > 10,000 | Pentachlorophenyl ring |

| π → π* | 270 - 300 | 1,000 - 10,000 | Pentachlorophenyl ring |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov A diamagnetic molecule like N-(perchlorophenyl)methanesulfonamide in its ground state has no unpaired electrons and would therefore be "EPR silent."

An EPR spectrum could be obtained from this compound only if it were converted into a paramagnetic species. This could be achieved through several methods:

Irradiation: UV or gamma irradiation could potentially induce homolytic cleavage of a C-Cl or S-C bond, generating radical species.

Chemical or Electrochemical Oxidation/Reduction: One-electron oxidation or reduction could form a radical cation or radical anion, respectively.

If a radical were formed on the perchlorophenyl ring, the EPR spectrum would exhibit hyperfine coupling—the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei. The naturally abundant isotopes of carbon (12C) and sulfur (32S) have no nuclear spin, and oxygen (16O) is also non-magnetic. However, chlorine has two magnetic isotopes (35Cl and 37Cl, both with nuclear spin I = 3/2), and hydrogen (1H, I = 1/2) and nitrogen (14N, I = 1) are also magnetic. The resulting spectrum would be complex, with splitting patterns determined by which nuclei the unpaired electron is coupled to. The g-value, a characteristic property of the radical, would provide information about the electronic environment of the unpaired electron.

Mechanistic and Kinetic Studies of Reactions Involving N Perchlorophenyl Methanesulfonamide

Reaction Pathways and Transition State Analysis

Role of the Perchlorophenyl Group in Reaction Kinetics and Selectivity

The perchlorophenyl group, with its five chlorine atoms, is a strong electron-withdrawing group due to the inductive effect of the halogens. This electronic property is expected to significantly influence the reactivity of the N-(perchlorophenyl)methanesulfonamide molecule. The electron-withdrawing nature of the perchlorophenyl ring would increase the acidity of the N-H proton, making deprotonation more facile. This could enhance its reactivity in base-catalyzed reactions.

Furthermore, the steric bulk of the pentachlorophenyl group likely plays a crucial role in directing the regioselectivity and stereoselectivity of its reactions. The large size of this group could hinder the approach of reactants to certain parts of the molecule, favoring attack at less sterically crowded positions. However, without specific experimental kinetic data, these effects remain qualitative predictions.

Catalytic Applications and Mechanistic Insights for N-(perchlorophenyl)methanesulfonamide as a Ligand or Promoter

There is currently no available scientific literature detailing the use of N-(perchlorophenyl)methanesulfonamide as a ligand or promoter in catalytic applications. While sulfonamide moieties are present in various ligands used in catalysis, the specific properties and potential catalytic activity of this perchlorinated compound have not been reported. Mechanistic insights would require the synthesis and testing of coordination complexes of N-(perchlorophenyl)methanesulfonamide with various metal centers to evaluate their catalytic performance in reactions such as cross-coupling, hydrogenation, or polymerization.

Solvent Effects and Reaction Medium Influence on Reactivity

The influence of the reaction medium on the reactivity of N-(perchlorophenyl)methanesulfonamide has not been specifically documented. However, general principles of solvent effects on reactions can be applied. The polarity of the solvent would be expected to play a significant role. Polar protic solvents could solvate both the sulfonamide and any charged intermediates or transition states, potentially influencing reaction rates. Aprotic polar solvents might favor reactions involving polar transition states. The dielectric constant of the medium would also affect the energetics of charge separation in potential reaction pathways.

| Solvent Property | Expected Influence on Reactions of N-(perchlorophenyl)methanesulfonamide |

| Polarity | Increased polarity may stabilize charged intermediates and transition states, potentially accelerating reactions with polar mechanisms. |

| Protic vs. Aprotic | Protic solvents can hydrogen bond with the sulfonamide group, affecting its nucleophilicity or acidity. Aprotic solvents may be preferred for reactions where this interaction is undesirable. |

| Dielectric Constant | A higher dielectric constant would better stabilize charge separation, favoring ionic reaction pathways. |

Photochemical and Thermal Decomposition Pathways

Specific studies on the photochemical and thermal decomposition pathways of N-(perchlorophenyl)methanesulfonamide are not available in the reviewed literature. For photochemical decomposition, one might hypothesize that UV irradiation could lead to the homolytic cleavage of the N-S or C-Cl bonds, generating radical intermediates. The highly chlorinated phenyl ring could also be susceptible to photoreduction or other photochemical transformations.

Thermal decomposition would likely involve the cleavage of the weakest bonds in the molecule at elevated temperatures. The N-S bond is a potential site for initial thermal cleavage. The presence of multiple chlorine atoms on the phenyl ring could also lead to the elimination of HCl or other chlorinated fragments at high temperatures. However, without experimental data from techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), the specific decomposition products and mechanisms remain speculative.

Computational and Theoretical Chemistry Investigations of N Perchlorophenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(perchlorophenyl)methanesulfonamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

These calculations would yield crucial data, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-Cl, S-N, S-O).

Bond Angles: The angles formed between three connected atoms (e.g., Cl-C-C, C-N-S).

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are fundamental to understanding the molecule's stability and potential reactivity.

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical modeling builds upon the electronic structure information from DFT to predict a molecule's reactivity. By calculating various molecular descriptors, scientists can identify the most likely sites for chemical reactions.

For N-(perchlorophenyl)methanesulfonamide, this would involve:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrostatic interactions.

Fukui Functions: These functions help to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Should a reaction involving this molecule be studied, quantum chemical methods could also be used to model the entire reaction pathway. This includes identifying transition states and intermediates, and calculating the activation energies required for the reaction to proceed, thus elucidating the reaction mechanism.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformers. Conformational analysis of N-(perchlorophenyl)methanesulfonamide would involve systematically exploring these rotations, particularly around the C-N and N-S bonds.

The results of this analysis are often visualized on a Potential Energy Surface (PES). A PES maps the potential energy of the molecule for every possible atomic arrangement. mdpi.commdpi.com Key features of a PES include:

Energy Minima: Correspond to stable conformers of the molecule.

Saddle Points: Represent the transition states between these conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of N-(perchlorophenyl)methanesulfonamide, typically in a solvent like water or an organic solvent, would provide insights into:

Solvation Effects: How the solvent molecules arrange around the solute and affect its conformation and behavior.

Vibrational Motions: The characteristic vibrations of the bonds within the molecule.

Conformational Changes: How the molecule transitions between different conformations over a period of time.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties of a molecule before it is even synthesized or analyzed experimentally. These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound.

For N-(perchlorophenyl)methanesulfonamide, theoretical predictions could include:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹³C and ¹H (if any non-deuterated solvent is used) atoms can be calculated, aiding in the structural elucidation of the molecule.

UV-Visible Spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths at which the molecule absorbs light in the UV-visible range.

Molecular Recognition and Intermolecular Interactions of N Perchlorophenyl Methanesulfonamide Analogues

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, though individually weaker than covalent bonds, collectively dictate the formation of specific, organized structures. In the context of N-(perchlorophenyl)methanesulfonamide analogues, the interplay of hydrogen bonding, halogen bonding, and π-π stacking drives the spontaneous organization of molecules into larger, well-defined assemblies, a process known as self-assembly. nih.govnih.govsouthampton.ac.uk

The principles of self-assembly are fundamental to creating novel materials and understanding biological processes. The predictable interaction patterns of N-(perchlorophenyl)methanesulfonamide analogues make them interesting candidates for the design of new functional materials where precise molecular arrangement is critical.

Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking) Involving the Perchlorophenyl Moiety

The perchlorophenyl group is a key player in the intermolecular interactions of these analogues, primarily through halogen bonding and π-π stacking. fau.de

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an atom with a lone pair of electrons like oxygen or nitrogen). nih.govyoutube.com In the perchlorophenyl ring, the chlorine atoms are bonded to electron-withdrawing carbon atoms, creating a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. nih.govyoutube.comyoutube.com This positive σ-hole can then interact favorably with an electron-rich site on an adjacent molecule. nih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend F < Cl < Br < I. youtube.com Studies on various haloaryl compounds confirm the role of halogen bonds (e.g., C–X···N, I···O, Cl···N) in directing the assembly of molecules in the solid state. researchgate.netacs.org

π-π Stacking: Aromatic rings, like the perchlorophenyl moiety, can interact through π-π stacking. These interactions are driven by a combination of electrostatic and van der Waals forces. nih.govrsc.org The introduction of highly electronegative chlorine atoms onto the phenyl ring significantly alters its electronic properties, polarizing the π-system. nih.gov This leads to favorable interactions with electron-rich aromatic rings, a phenomenon often referred to as phenyl-perfluorophenyl or, in this case, phenyl-perchlorophenyl polar-π interactions. nih.govresearchgate.net These interactions are crucial in the formation of stacked columnar structures in crystals. rsc.orgrsc.org However, strong π-π interactions can sometimes be suppressed by steric hindrance from bulky substituents on the aromatic ring. rsc.org

Below is a table summarizing key non-covalent interactions involving the perchlorophenyl moiety.

| Interaction Type | Description | Key Features | Typical Energy (kJ·mol⁻¹) |

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophilic region on another molecule. nih.gov | Highly directional (~180° angle); strength depends on the halogen and the electron-withdrawing nature of its substituent. youtube.com | 5 - 180 researchgate.net |

| π-π Stacking | A non-covalent interaction between aromatic rings. Can be face-to-face, edge-to-face, or displaced. | Involves electrostatic and dispersion forces; influenced by substituents on the rings. nih.gov | < 50 |

| C-H···π Interactions | An interaction between a C-H bond and the π-electron cloud of an aromatic ring. | Important for stabilizing crystal structures and molecular conformations. nih.gov | 5 - 10 |

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron density. youtube.com | Present between all molecules; increase with molecular surface area. youtube.com | < 5 |

Enzyme-Ligand Binding Studies: Chemical Principles and Interaction Mechanisms (excluding clinical outcomes)

While specific enzyme-ligand binding studies for N-(perchlorophenyl)methanesulfonamide are not detailed in the available literature, the chemical principles governing such interactions can be inferred from its structural features and the general mechanisms of enzyme catalysis. wou.edu Enzymes lower the activation energy of a reaction by binding to a substrate at a specific region called the active site. wou.edu This binding is a highly specific process mediated by a variety of non-covalent interactions.

The binding of a ligand like an N-(perchlorophenyl)methanesulfonamide analogue to an enzyme active site would involve a combination of forces:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). It can form strong, directional hydrogen bonds with amino acid residues in the enzyme's active site, such as serine, threonine, or the peptide backbone, which is a common binding motif for sulfonamide-containing drugs.

Halogen Bonding: The chlorine atoms of the perchlorophenyl ring can act as halogen bond donors, interacting with electron-rich amino acid side chains (e.g., the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate). This provides an additional, highly directional interaction that can enhance binding affinity and specificity.

Hydrophobic Interactions: The perchlorophenyl ring is large and hydrophobic. It can fit into hydrophobic pockets within the active site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

Co-Crystallization and Host-Guest Chemistry Investigations

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. nih.gov The formation of co-crystals is driven by the same non-covalent interactions discussed previously, such as hydrogen bonding and halogen bonding. mdpi.com N-(perchlorophenyl)methanesulfonamide, with its hydrogen-bonding sulfonamide group and halogen-bonding perchlorophenyl ring, is a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For instance, it could form co-crystals with molecules containing strong hydrogen bond acceptors like pyridines or carboxylic acids. nih.gov This approach is widely used in materials science and pharmaceuticals to modify the physical properties of a compound. nih.gov

Host-guest chemistry describes complexes where one molecule (the host) forms a cavity that binds another smaller molecule (the guest). wikipedia.orgnih.gov This binding is selective and relies on molecular recognition through non-covalent interactions. wikipedia.org The perchlorophenyl moiety of N-(perchlorophenyl)methanesulfonamide could potentially act as a guest, fitting into the hydrophobic cavity of a host molecule like a cyclodextrin, calixarene, or pillararene. nih.govaalto.fi The binding would be driven by hydrophobic effects and potentially C-Cl···π interactions with the host's aromatic walls. researchgate.net Conversely, larger supramolecular assemblies formed from N-(perchlorophenyl)methanesulfonamide analogues could themselves create cavities capable of encapsulating smaller guest molecules. The principles of host-guest chemistry are central to applications ranging from chemical separations to the development of molecular sensors. aalto.firesearchgate.net

Advanced Research Applications and Future Directions for N Perchlorophenyl Methanesulfonamide in Chemical Science

Utilization as a Building Block in Polymer Chemistry and Functional Materials

The N-(perchlorophenyl)methanesulfonamide molecule possesses reactive sites that could theoretically be utilized in polymer synthesis. The presence of the sulfonamide group, in particular, offers a potential handle for polymerization reactions. For instance, sulfonamide-containing polymers have been explored for various applications due to their distinct properties. researchgate.netnih.gov

Polymers incorporating highly halogenated aromatic moieties, such as a pentachlorophenyl group, are known for their enhanced thermal stability and flame retardancy. mdpi.com The introduction of N-(perchlorophenyl)methanesulfonamide into a polymer backbone could therefore impart these desirable characteristics. The bulky, rigid nature of the perchlorophenyl group might also influence the polymer's morphology and mechanical properties.

Table 1: Potential Polymerization Strategies Involving N-(perchlorophenyl)methanesulfonamide

| Polymerization Type | Potential Role of N-(perchlorophenyl)methanesulfonamide | Resulting Polymer Properties (Hypothetical) |

| Polycondensation | As a monomer, potentially reacting via the sulfonamide group or after functionalization of the phenyl ring. | Enhanced thermal stability, flame retardancy, modified solubility. |

| Ring-Opening Polymerization | As a functional initiator or monomer if incorporated into a cyclic structure. nih.gov | Introduction of specific functional groups along the polymer chain. |

| Post-Polymerization Modification | As a reagent to modify existing polymers, introducing the perchlorophenylsulfonamide moiety. rsc.org | Altered surface properties, increased hydrophobicity. |

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The sulfonamide group and the chlorine atoms on the phenyl ring of N-(perchlorophenyl)methanesulfonamide present potential coordination sites for metal ions. mdpi.comwikipedia.orgyoutube.commsu.edu Sulfonamide derivatives have been used as ligands in the synthesis of coordination complexes, where the nitrogen and/or oxygen atoms of the sulfonamide group can bind to a metal center. youtube.com The chlorine substituents could also potentially engage in weaker interactions with certain metals.

In the context of Metal-Organic Frameworks (MOFs), organic molecules (linkers) are used to connect metal ions or clusters to form porous, crystalline structures. tcichemicals.comrsc.orgunl.eduresearchgate.net If appropriately functionalized with additional coordinating groups (e.g., carboxylic acids), derivatives of N-(perchlorophenyl)methanesulfonamide could serve as linkers in MOF synthesis. The perchlorinated phenyl ring would offer a rigid and bulky component, potentially influencing the pore size and chemical environment within the MOF. The high halogen content could also lead to materials with interesting gas sorption properties or catalytic activity.

N-(perchlorophenyl)methanesulfonamide as a Chemical Probe or Reagent in Organic Synthesis

The unique electronic properties conferred by the five chlorine atoms on the phenyl ring could make N-(perchlorophenyl)methanesulfonamide a useful tool in organic synthesis. The electron-withdrawing nature of the perchlorophenyl group would significantly impact the acidity of the sulfonamide N-H bond, making it more acidic than typical sulfonamides. This enhanced acidity could be exploited in certain base-mediated reactions.

Furthermore, polyhalogenated aromatic compounds can serve as precursors in cross-coupling reactions or as probes to study reaction mechanisms. nih.gov While specific applications of N-(perchlorophenyl)methanesulfonamide as a chemical probe have not been documented, its structure suggests potential for use in studying processes where electronic effects are paramount.

Prospects for Rational Design of Novel Chemical Entities

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ekb.egfrontiersrj.comfrontiersrj.comresearchgate.netresearchgate.net The principle of rational drug design involves modifying a known bioactive scaffold to improve its properties, such as efficacy, selectivity, or metabolic stability.

The perchlorophenyl group in N-(perchlorophenyl)methanesulfonamide represents an extreme case of halogenation. Halogen atoms are often incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding interactions with biological targets. The systematic replacement of hydrogen with chlorine on the phenyl ring of a biologically active sulfonamide could be a strategy to explore the structure-activity relationship and to develop new chemical entities with potentially enhanced or novel pharmacological profiles.

Table 2: Key Molecular Features and Their Potential Impact in Rational Design

| Feature | Potential Influence on Properties |

| Sulfonamide Group | Bioisostere for other functional groups, hydrogen bonding capabilities. |

| Perchlorophenyl Ring | Increased lipophilicity, potential for altered metabolic pathways, steric bulk influencing binding selectivity. |

| High Halogen Content | Enhanced binding via halogen bonding, potential for improved membrane permeability. |

Emerging Research Frontiers for Highly Halogenated Sulfonamides

The field of highly halogenated organic compounds continues to be an active area of research, driven by the unique properties these molecules exhibit. nih.govresearchgate.netmdpi.com For highly halogenated sulfonamides like N-(perchlorophenyl)methanesulfonamide, several emerging frontiers can be envisioned:

Materials Science : The development of novel polymers and functional materials with enhanced thermal, chemical, and flame-resistant properties is a promising area. The self-assembly properties of such molecules could also be explored for the creation of new supramolecular structures.

Catalysis : The use of highly halogenated sulfonamides as ligands for transition metal catalysts could lead to new catalytic systems with unique reactivity and selectivity, driven by the electronic and steric properties of the perchlorophenyl group.

Medicinal Chemistry : A deeper investigation into the biological activities of highly halogenated sulfonamides could uncover novel therapeutic agents. Their potential as enzyme inhibitors or modulators of protein-protein interactions warrants further study.

Environmental Chemistry : Understanding the environmental fate and potential for bioremediation of such persistent organic pollutants is a critical area of future research.

While direct experimental data on N-(perchlorophenyl)methanesulfonamide is scarce, the foundational principles of organic chemistry, materials science, and medicinal chemistry provide a framework for predicting its potential applications and guiding future research endeavors.

Q & A

Q. How can researchers optimize reaction yields for deuterated sulfonamide analogs?

- Methodology : Replace gaseous amines (e.g., methylamine) with their hydrochloride salts to improve handling and yield. Use triethylamine as a base catalyst in anhydrous THF. For example, yields increase from 24% to >70% by substituting MeNH₂·HCl for MeNH₂ gas . Confirm deuteration efficiency via mass spectrometry (e.g., +2 Da shift for –CD₃ groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.